molecular formula C13H17NO3 B14845373 2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide

2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide

Katalognummer: B14845373
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: OFBFBJXYWJNAFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide is an organic compound with a complex structure, featuring a cyclopropylmethoxy group, a hydroxy group, and a dimethylbenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-hydroxybenzoic acid with cyclopropylmethyl bromide to introduce the cyclopropylmethoxy group. This is followed by the amidation of the resulting intermediate with N,N-dimethylamine to form the final product. The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-(Cyclopropylmethoxy)-3-oxo-N,N-dimethylbenzamide.

    Reduction: Formation of 2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Cyclopropylmethoxy)-3-hydroxybenzamide: Lacks the dimethyl groups, which may affect its biological activity.

    2-(Cyclopropylmethoxy)-3-methoxy-N,N-dimethylbenzamide: Contains a methoxy group instead of a hydroxy group, altering its reactivity and interactions.

    2-(Cyclopropylmethoxy)-3-hydroxy-N-methylbenzamide: Has only one methyl group, which may influence its solubility and pharmacokinetics.

Uniqueness

2-(Cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclopropylmethoxy and dimethylbenzamide groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C13H17NO3

Molekulargewicht

235.28 g/mol

IUPAC-Name

2-(cyclopropylmethoxy)-3-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H17NO3/c1-14(2)13(16)10-4-3-5-11(15)12(10)17-8-9-6-7-9/h3-5,9,15H,6-8H2,1-2H3

InChI-Schlüssel

OFBFBJXYWJNAFM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(C(=CC=C1)O)OCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.